molecular formula C16H13N B375337 2-(3-Methylphenyl)quinoline CAS No. 24641-30-3

2-(3-Methylphenyl)quinoline

Cat. No.: B375337
CAS No.: 24641-30-3
M. Wt: 219.28g/mol
InChI Key: GLNAHCOBHVPDPM-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)quinoline is a quinoline-based organic compound of significant interest in medicinal chemistry and materials science research. The quinoline scaffold is a privileged structure in drug discovery, known for its broad spectrum of biological activities. Researchers investigate this core structure for its potential application in developing new therapeutic agents, as quinoline derivatives are recognized for their potent pharmacological properties and are explored as antibacterial and anticancer compounds . The structural motif of a methylphenyl group attached to the quinoline core, as seen in related compounds, suggests potential value in the study of nonlinear optical properties and other material characteristics . This compound serves as a key synthetic intermediate or building block for the design and synthesis of more complex molecules for various experimental purposes. Researchers can utilize it in exploratory studies, including molecular docking, to predict interactions with biological targets like enzymes, or as a precursor in the development of novel chemical entities . This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. It is not intended for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-12-5-4-7-14(11-12)16-10-9-13-6-2-3-8-15(13)17-16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNAHCOBHVPDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 3 Methylphenyl Quinoline and Its Structural Analogues

Classical and Modified Cyclization Reactions

Traditional methods for quinoline (B57606) synthesis often involve the condensation of anilines with various carbonyl-containing compounds, followed by cyclization. These methods, while foundational, typically require high temperatures and strong acidic or basic conditions. researchgate.netscispace.com

Friedländer Condensation and its Catalytic Variants

The Friedländer synthesis, first reported in 1882, is a straightforward method for producing quinolines. nih.govnih.gov It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group adjacent to two electron-withdrawing groups, or next to a carbonyl group). mdpi.compharmaguideline.comijcce.ac.ir For the synthesis of 2-(3-Methylphenyl)quinoline, this would typically involve the reaction of 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with 3-methylacetophenone.

The classical Friedländer reaction often requires a base or acid catalyst and is typically carried out by refluxing the reactants in an aqueous or alcoholic solution. nih.gov However, modern modifications have introduced a variety of catalysts to improve yields and reaction conditions. These include Lewis acids, solid-supported catalysts like Amberlyst-15, and even greener approaches using supramolecular catalysts like β-cyclodextrin in aqueous media. nih.govresearchgate.net A significant advancement is the domino nitro reduction-Friedländer heterocyclization, which allows the use of more readily available 2-nitrobenzaldehydes that are reduced in situ before condensation. mdpi.com

A modified Friedländer approach involves the palladium-catalyzed oxidative coupling and cyclization of 2-aminobenzyl alcohol with ketones. lookchemmall.com For instance, the reaction of 2-aminobenzyl alcohol with 3-methylacetophenone in the presence of a palladium on carbon (Pd/C) catalyst and a base like potassium hydroxide (B78521) (KOH) can yield this compound. The reaction proceeds through the initial oxidation of the alcohol to the corresponding aldehyde, followed by condensation and cyclization. lookchemmall.com

Table 1: Examples of Catalytic Variants in Friedländer Synthesis

Catalyst/ReagentReactantsProduct TypeKey Features
KOH, Pd/C2-Aminobenzyl alcohol, Ketones2-Substituted QuinolinesOxidative coupling and cyclization. lookchemmall.com
Fe/AcOH2-Nitrobenzaldehydes, Active Methylene CompoundsSubstituted QuinolinesIn situ reduction of nitro group. mdpi.com
P₂O₅/SiO₂2-Aminoaryl ketones, Carbonyl compoundsPolysubstituted QuinolinesEfficient, solvent-free conditions. ijcce.ac.ir
β-Cyclodextrin2-Aminobenzophenone, Dialkyl acetylenedicarboxylatesPolysubstituted QuinolinesAqueous medium, catalyst reusability. nih.gov

Gould–Jacobs, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach Approaches in Quinoline Synthesis

Several other classical methods provide pathways to the quinoline core, each with its own specific starting materials and resulting substitution patterns.

The Gould–Jacobs reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester. wikipedia.orgablelab.eu This is followed by a thermal cyclization, hydrolysis, and decarboxylation to yield a 4-hydroxyquinoline (B1666331) derivative. wikipedia.orgmdpi.comwikidoc.org While not a direct route to 2-arylquinolines, it is a significant method for accessing the quinoline scaffold. ablelab.euiipseries.org

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) utilizes isatin (B1672199) and a carbonyl compound in the presence of a strong base to produce 2,3-disubstituted quinoline-4-carboxylic acids. pharmaguideline.comiipseries.orgresearchgate.netwikipedia.org The reaction proceeds through the base-catalyzed hydrolysis of isatin to an isatoic acid derivative, which then condenses with the carbonyl compound. pharmaguideline.comwikipedia.org This method is particularly useful for synthesizing quinoline-4-carboxylic acids. mdpi.com

The Skraup synthesis is one of the oldest methods, reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline itself. wikipedia.org While known for being a potentially vigorous reaction, it remains a fundamental synthesis. wikipedia.org

The Doebner–von Miller reaction , an extension of the Skraup synthesis, reacts anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. iipseries.orgwikipedia.orgrsc.org This method allows for the synthesis of substituted quinolines and is often considered more versatile than the Skraup reaction. wikipedia.orgclockss.org For instance, reacting aniline with cinnamaldehyde (B126680) (derived from benzaldehyde (B42025) and acetaldehyde) could lead to 2-phenylquinoline (B181262). A key aspect of the mechanism is believed to involve a fragmentation-recombination pathway. wikipedia.orgnih.gov A reversal of the standard regiochemistry has been observed in some cases, leading to 2-carboxy-4-arylquinolines. nih.gov

The Conrad–Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com Depending on the reaction conditions (kinetic vs. thermodynamic control), this method can yield either 4-hydroxyquinolines or 2-hydroxyquinolines (quinolones). wikipedia.orgquimicaorganica.org The reaction proceeds via a Schiff base intermediate and a thermal cyclization. wikipedia.orgnih.gov

Transition Metal-Catalyzed Synthetic Strategies

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance in quinoline synthesis. scispace.com

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysts are highly effective in constructing the quinoline ring. One approach is the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines, which proceeds without the need for acids or bases. scispace.comrsc.org Another powerful method is the intramolecular C-H alkenylation of N-buten-3-ylanilines, which can selectively yield quinolines or dihydroquinolines depending on the reaction conditions. nih.gov Palladium has also been utilized in cascade reactions, such as the denitrogenative addition of arylhydrazines to o-aminocinnamonitriles followed by intramolecular cyclization to form 2-arylquinolines. nih.gov

Table 2: Selected Palladium-Catalyzed Quinoline Syntheses

Catalyst SystemReactantsProduct TypeKey Features
Pd(OAc)₂Aryl allyl alcohols, AnilinesSubstituted QuinolinesAdditive-free, broad substrate scope. scispace.comrsc.org
PdCl₂o-Aminocinnamonitriles, Arylhydrazines2-ArylquinolinesCascade denitrogenative addition and cyclization. nih.gov
Pd(OAc)₂N-buten-3-ylanilinesQuinolines/DihydroquinolinesIntramolecular C-H alkenylation. nih.gov

Copper-Mediated Annulations and Functionalizations

Copper, being more economical and less toxic than precious metals, has gained significant attention in quinoline synthesis. researchgate.net Copper-catalyzed annulation reactions have emerged as powerful tools for building the quinoline scaffold. researchgate.net For example, copper(II)-catalyzed cascade annulation of anilines with two molecules of an alkyne ester can produce 2,4-disubstituted quinolines with high regioselectivity. rsc.org Another innovative approach is the copper-catalyzed tandem annulation of alkynyl imines with diazo compounds, which proceeds via an in situ formed allene (B1206475) intermediate followed by intramolecular electrocyclization to yield C4-functionalized quinolines. acs.orgorganic-chemistry.org

Copper catalysts are also effective in aerobic oxidative dehydrogenative annulation reactions. For instance, the reaction of anilines and aldehydes in the presence of a copper catalyst and air as the oxidant can directly produce substituted quinolines through C-H functionalization and C-C/C-N bond formation. organic-chemistry.org Furthermore, copper-catalyzed cascade cyclizations involving isothiocyanates, alkynes, and diaryliodonium salts provide access to a diverse range of functionalized quinolines. nih.gov Copper can also catalyze the remote functionalization of the quinoline ring itself, for example, at the C5 position of 8-aminoquinoline (B160924) derivatives. nih.gov

Table 3: Examples of Copper-Mediated Quinoline Syntheses

Catalyst SystemReactantsProduct TypeKey Features
CuBr, CF₃SO₃HAnilines, AldehydesSubstituted QuinolinesAerobic oxidative dehydrogenative annulation. organic-chemistry.org
CuIAlkynyl imines, Diazo compoundsC4-Functionalized QuinolinesTandem annulation via allene intermediate. acs.orgorganic-chemistry.org
Cu(II)Anilines, Alkyne esters2,4-Disubstituted QuinolinesOne-pot cascade annulation. rsc.org
CuOTfIsothiocyanates, Alkynes, Diaryliodonium saltsFunctionalized QuinolinesCascade cyclization. nih.gov

Rhodium-Catalyzed Transformations

Rhodium catalysts have enabled novel pathways for quinoline synthesis, primarily through C-H bond activation. lucp.net A notable example is the rhodium-catalyzed annulation of anilines with alkynic esters to produce quinoline carboxylates with high regioselectivity. rsc.org This reaction is proposed to proceed via a rhodacycle intermediate formed from an in situ generated enamine, followed by ortho C-H activation of the aniline. rsc.org Rhodium catalysis is also employed in the oxidative annulation of pyridines with alkynes to form quinolines, although this can be challenging due to the coordinating nature of the pyridine (B92270) nitrogen. lucp.net Additionally, rhodium-catalyzed C-H functionalization has been used to introduce indole (B1671886) rings into the quinoline core, demonstrating the power of this method for creating complex heterocyclic systems. beilstein-journals.org

Iridium-Catalyzed Approaches

Iridium catalysts have emerged as powerful tools for the synthesis of quinolines, primarily through C-H activation and transfer hydrogenation reactions. These methods provide access to a diverse range of substituted quinolines under mild conditions.

One notable approach involves the iridium-catalyzed transfer hydrogenation of N-heteroarenes. This method utilizes water-soluble and air-stable iridium complexes to produce 1,2,3,4-tetrahydroquinoline (B108954) derivatives in excellent yields. nih.gov The reaction typically employs formic acid as a hydrogen source and proceeds under mild conditions, demonstrating broad functional group compatibility. nih.gov For instance, various 2-aryl quinoline derivatives, including those with electron-donating (methyl, methoxy) or electron-withdrawing groups on the phenyl ring, have been successfully hydrogenated. nih.gov

Iridium-catalyzed C-H borylation is another significant strategy for the functionalization of quinolines. rsc.orgresearchgate.net This reaction allows for the late-stage introduction of a boryl group, which can be further derivatized. The regioselectivity of the borylation is influenced by both steric and electronic factors. rsc.orgresearchgate.net For example, the borylation of 8-arylquinolines can be directed to the ortho-position of the aryl group using a specific iridium catalyst and a 2-phenylpyridine-derived ligand. thieme-connect.comthieme-connect.com

Furthermore, iridium catalysts have been employed in the direct arylation of quinoline N-oxides with arylsilanes. nih.gov This CpIr(III)-catalyzed C8-selective C-H activation enables the synthesis of diverse quinoline derivatives at room temperature with good yields and excellent functional group tolerance. nih.gov Three-component coupling reactions catalyzed by iridium have also been developed for the synthesis of 2-arylquinolines from anilines, aromatic aldehydes, and acetaldehyde (B116499) or its equivalents. researchgate.net Additionally, iridium-catalyzed synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones offers an efficient and environmentally benign route. organic-chemistry.orgacs.org

Table 1: Examples of Iridium-Catalyzed Reactions for Quinoline Synthesis
Reaction TypeCatalyst SystemSubstratesProduct TypeKey FeaturesReference(s)
Transfer HydrogenationWater-soluble Ir-complex / Formic acid2-Arylquinolines1,2,3,4-TetrahydroquinolinesMild conditions, broad functional group tolerance nih.gov
C-H Borylation[Ir(OMe)(cod)]₂ / 2-Phenylpyridine ligand8-ArylquinolinesBorylated 8-arylquinolinesHigh site-selectivity thieme-connect.comthieme-connect.com
C-H ArylationCpIr(III) complexQuinoline N-oxides, ArylsilanesC8-Arylated quinolinesRoom temperature, excellent functional group tolerance nih.gov
Three-Component CouplingIridium catalystAnilines, Aromatic aldehydes, Acetaldehyde2-ArylquinolinesOne-pot synthesis researchgate.net
Dehydrogenative CouplingIridium catalyst / Base2-Aminobenzyl alcohols, KetonesSubstituted quinolinesEnvironmentally benign, liberates water and H₂ organic-chemistry.orgacs.org

Green Chemistry and Sustainable Synthetic Protocols

Green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. These protocols focus on the use of alternative energy sources, solvent-free conditions, and recyclable catalysts.

Microwave irradiation has become a popular technique for accelerating organic reactions. benthamdirect.com In quinoline synthesis, MAOS offers significant advantages, including drastically reduced reaction times and often improved yields compared to conventional heating methods. benthamdirect.comnih.gov This technique has been successfully applied to various classical quinoline syntheses, such as the Skraup and Friedländer reactions. For example, the microwave-assisted Skraup synthesis of 7-amino-8-methylquinoline from 2,6-diaminotoluene (B122827) resulted in a significant reduction in reaction time. nih.gov

Microwave-assisted synthesis can be performed under solvent-free conditions or on solid supports, further enhancing its green credentials. nih.gov For instance, the synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorus oxychloride has been achieved in a one-pot reaction under microwave irradiation. asianpubs.org The combination of multi-component reactions with microwave assistance provides a rapid and efficient strategy for creating diverse quinoline-based hybrids. acs.orgacs.org

Performing reactions in the absence of a solvent or in the solid state minimizes the use of volatile organic compounds, which are often hazardous. Several solvent-free methods for quinoline synthesis have been reported, frequently in conjunction with microwave irradiation or the use of solid-supported catalysts.

For example, 2,4-disubstituted quinolines have been synthesized through a one-pot, solvent-free reaction of 2-aminoaryl ketones and arylacetylenes under microwave irradiation, using potassium dodecatungstocobaltate trihydrate as a reusable catalyst. nih.gov Similarly, the synthesis of quinoline derivatives has been achieved using a protic ionic liquid as a catalyst under solvent-free conditions at a moderate temperature. jetir.org Solid-supported reactions, where reagents are adsorbed onto materials like silica (B1680970) gel or aluminosilicate (B74896) clays, have also been effectively used in the microwave-assisted synthesis of quinoline derivatives. nih.gov

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low vapor pressure, high thermal stability, and recyclability. jetir.orgthieme-connect.de They can act as both the solvent and the catalyst in organic reactions.

The Friedländer annulation, a key reaction for quinoline synthesis, has been successfully carried out in ionic liquids. mdpi.com For instance, α-chymotrypsin has shown enhanced catalytic activity for the Friedländer condensation in an aqueous solution of the ionic liquid [EMIM][BF₄]. mdpi.com Protic ionic liquids like tris-(2-hydroxy-ethyl)-ammonium formate (B1220265) (TEAOHF) have been used as catalysts for the synthesis of quinoline derivatives under solvent-free conditions. jetir.org

Ionic liquids also facilitate the Meyer–Schuster rearrangement of 2-aminobenzophenones and phenylacetylene (B144264) to yield 2,4-disubstituted quinolines, avoiding the need for hazardous acids or bases. thieme-connect.de Furthermore, a metal-free synthesis of substituted quinolines from anilines and phenylacetaldehydes has been developed using imidazolium-based ionic liquids as the reaction medium. acs.orgnih.gov

Table 2: Green Synthetic Approaches for Quinoline Derivatives
ApproachMethodCatalyst/MediumKey FeaturesReference(s)
MAOSSkraup synthesisConventional reagentsReduced reaction time nih.gov
MAOSOne-pot synthesisPOCl₃Synthesis of 2,4-dichloroquinolines asianpubs.org
Solvent-FreeMicrowave irradiationK₅CoW₁₂O₄₀·3H₂OSynthesis of 2,4-disubstituted quinolines, reusable catalyst nih.gov
Solvent-FreeThermalProtic ionic liquid (TEAOHF)Moderate temperature, excellent yields jetir.org
Ionic LiquidFriedländer condensationα-chymotrypsin / [EMIM][BF₄]Biocatalytic, enhanced enzyme activity mdpi.com
Ionic LiquidMeyer–Schuster rearrangementZn(OTf)₂ / [hmim]PF₆Recyclable medium, avoids strong acids/bases thieme-connect.de
Ionic LiquidMetal-free synthesis[Bmim]BF₄Environmentally friendly, recyclable medium acs.orgnih.gov

Multi-Component Reactions and Cascade Processes for Quinoline Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. rsc.org Cascade reactions, involving two or more sequential transformations where the subsequent reaction occurs as a consequence of the functionality formed in the previous step, also offer elegant pathways to complex molecules.

A variety of MCRs have been employed for the synthesis of quinoline derivatives. rsc.org The Doebner reaction, a classic MCR, has been used to synthesize quinoline-4-carboxylic acids from anilines, pyruvic acid, and aldehydes. nih.gov Iron-catalyzed three-component coupling of anilines, aldehydes, and nitroalkanes provides a one-pot methodology for synthesizing 2-arylquinolines. rsc.org

Palladium-catalyzed cascade reactions have proven particularly useful. For example, 2-arylquinolines can be synthesized from o-aminocinnamonitriles and arylhydrazines through a denitrogenative addition and intramolecular cyclization cascade. nih.gov Another palladium-catalyzed three-component cascade involves the reaction of 2-aminobenzonitriles, arylboronic acids, and ketones to produce polysubstituted quinolines. researchgate.net Similarly, 2-arylquinolines have been prepared from 2-iodoanilines and β-chloropropiophenones via a palladium-catalyzed cascade. researchgate.net

Visible-light-induced photocatalysis has also been harnessed for cascade reactions. A photoxidation-Povarov cascade reaction of N-benzylanilines and alcohols, using a Ag/g-C₃N₄ nanocomposite as a photocatalyst, yields 2-arylquinolines under mild, room temperature conditions. rsc.orgrsc.org

Synthesis of Key Intermediates and Precursors to this compound

The synthesis of this compound often relies on the preparation of specific intermediates and precursors that can then be cyclized to form the quinoline core. The Friedländer synthesis is a common method, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

For the synthesis of this compound-4-carboxylic acid, a key intermediate, the Friedländer condensation can be employed by reacting an appropriate 2-aminoaryl ketone with pyruvic acid. This can be followed by further modifications. For instance, 2-aminoaryl ketones can be reacted with phenylacetylenes in the presence of a catalyst to form 2,4-disubstituted quinolines. nih.govsci-hub.se The Doebner synthesis is another route to 2-aryl-quinoline-4-carboxylic acids. acs.org

The synthesis of precursors often involves standard organic transformations. For example, 2-aminobenzyl alcohols can serve as precursors in iridium-catalyzed reactions with α,β-unsaturated ketones. organic-chemistry.org 2-Aryl-2,3-dihydroquinolin-4(1H)-ones are valuable precursors that can be dehydrogenated to form 2-arylquinolin-4(1H)-ones or oxidatively aromatized to yield 4-alkoxy-2-arylquinolines. mdpi.com The synthesis of these dihydroquinolinones can be achieved through the reaction of a 2-aminochalcone, which is itself prepared from a substituted 2-aminoacetophenone (B1585202) and an aromatic aldehyde. mdpi.com

Compound Names

Compound Name
This compound
2,4-Dichloroquinolines
2,4-Disubstituted quinolines
2-Aryl-4-chloro/bromoquinolines
2-Aryl-quinoline-4-carboxylic acids
2-Arylquinolin-4(1H)-ones
2-Arylquinolines
4-Alkoxy-2-arylquinolines
7-Amino-8-methylquinoline
8-Arylquinolines
Borylated 8-arylquinolines
C8-Arylated quinolines
[EMIM][BF₄] (1-ethyl-3-methylimidazolium tetrafluoroborate)
[hmim]PF₆ (1-hexyl-3-methylimidazolium hexafluorophosphate)
Phosphorus oxychloride
Potassium dodecatungstocobaltate trihydrate
Substituted quinolines
1,2,3,4-Tetrahydroquinoline derivatives
Tris-(2-hydroxy-ethyl)-ammonium formate (TEAOHF)

Elucidation of Reaction Mechanisms in 2 3 Methylphenyl Quinoline Synthesis

Mechanistic Pathways of Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of the quinoline (B57606) scaffold, including 2-(3-Methylphenyl)quinoline. These reactions typically involve the condensation of an aniline (B41778) with a carbonyl compound, followed by a cyclization step. Several named reactions, such as the Combes, Doebner-von Miller, and Friedländer syntheses, provide routes to quinolines, each with a distinct mechanistic pathway.

The Combes synthesis , for instance, involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org The mechanism proceeds through the initial formation of a Schiff base intermediate from the condensation of the aniline and one of the ketone functionalities. wikipedia.org This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution, where the aromatic ring of the aniline attacks the protonated second carbonyl group, leading to a cyclized intermediate. Subsequent dehydration results in the formation of the substituted quinoline. wikipedia.org The regioselectivity of the final product is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikipedia.org

The Friedländer synthesis offers another pathway, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.org This reaction can be catalyzed by either an acid or a base and proceeds via an aldol-type condensation followed by cyclization and dehydration to yield the quinoline derivative. iipseries.org

A general representation of a cyclocondensation pathway is the reaction between an o-aminoaryl aldehyde or ketone and a ketone with an α-methylene group, which undergoes an amino-ketone condensation. The resulting intermediate then proceeds through a cyclocondensation, similar to an aldol (B89426) condensation, to form the substituted quinoline. iipseries.org

Reaction Name Reactants Key Intermediates Catalyst/Conditions
Combes Synthesis Aniline, β-DiketoneSchiff base, EnamineAcid (e.g., H₂SO₄)
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, Compound with α-methylene carbonylAldol-type adductAcid or Base
Doebner-von Miller Reaction Aniline, α,β-Unsaturated aldehyde/ketoneMichael adductAcid

Role of Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Catalysis plays a pivotal role in the synthesis of this compound by facilitating the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.net Transition metal catalysts, in particular, have been extensively studied and employed to achieve high efficiency and selectivity.

Palladium-catalyzed reactions are prominent in quinoline synthesis. For example, a palladium-catalyzed aza-Wacker oxidative cyclization has been developed for the synthesis of 2-methylquinolines. organic-chemistry.org The proposed mechanism involves the coordination of the palladium(II) catalyst to the alkene and nitrogen of an aniline derivative, followed by aminopalladation, β-hydride elimination, and subsequent dehydration to form the quinoline ring. organic-chemistry.org The presence of ligands, such as 1,10-phenanthroline, can significantly enhance the catalytic activity. organic-chemistry.org

Copper-catalyzed syntheses also provide efficient routes. A one-pot, three-component reaction of an aniline, an aldehyde, and an alkyne catalyzed by a copper salt is a common method for preparing 2,4-disubstituted quinolines. rsc.org The mechanism is thought to involve the formation of an imine from the aniline and aldehyde, which is then activated by the Lewis acidic copper catalyst. This facilitates the addition of the alkyne, followed by cyclization and oxidation to yield the quinoline product. scielo.br In some cases, DMSO can act as a carbon source in copper-catalyzed reactions of anilines and aryl ketones under aerobic conditions to form 2-aryl quinolines. rsc.org

Iron-catalyzed reactions have also been explored. For instance, an iron-catalyzed [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO) has been reported for the synthesis of 3-arylquinolines. In this process, the arylamine contributes two carbon atoms and one nitrogen atom, the arylaldehyde provides one carbon atom, and DMSO furnishes two nonadjacent methine groups. organic-chemistry.org

The development of heterogeneous catalysts, such as zeolites and ionically tagged magnetic nanoparticles, is also significant as they offer advantages like easier separation and reusability. researchgate.netacs.org These catalysts can facilitate cyclocondensation reactions by providing acidic sites or by activating the substrates. researchgate.net

Catalyst System Reactants Bond(s) Formed Key Mechanistic Steps
Palladium(II) Acetate / 1,10-PhenanthrolineAniline derivative with an allyl groupC-N, C-CAza-Wacker oxidative cyclization, aminopalladation, β-hydride elimination
Copper(I) IodideBenzaldehyde (B42025), p-Toluidine, 1-EthynylbenzeneC-C, C-NC-H activation, alkyne insertion, cyclization, dehydrogenation
Iron(III) ChlorideAnilines, Aryl ketones, DMSOC-C, C-NFormation of iminium intermediate, reaction with enolate, cyclization, dehydration, oxidation
Ytterbium(III) TriflateAldehyde, Amine, AlkyneC-C, C-NLewis acid activation of imine and alkyne, imine addition, cyclization, oxidation

Electron Transfer Processes in Quinoline Formation

Electron transfer (ET) processes are integral to several modern synthetic routes for quinoline formation, particularly in radical-based and photoredox-catalyzed reactions. These methods often allow for the construction of the quinoline core under mild conditions.

One example involves a photoredox-catalyzed synthesis of aryl-quinolines from biphenyl (B1667301) oximes. wiley.com In this process, an electron-donor-acceptor (EDA) complex is formed between an electron-deficient o-benzoyl oxime and triethylamine. Upon irradiation with visible light, a single electron transfer (SET) occurs, generating an iminyl radical. This radical then undergoes intramolecular cyclization followed by deprotonation to afford the quinoline product. wiley.com

Another instance of electron transfer is in the visible-light-induced radical cyclization of trifluoroacetimidoyl chlorides with alkynes to produce 2-trifluoromethyl quinolines. wiley.com The reaction is initiated by the reduction of a ruthenium(I) catalyst, which generates a radical intermediate from the C(sp²)-Cl bond. This radical adds to the alkyne to form a vinyl radical, which then undergoes homolytic aromatic substitution. A subsequent electron transfer and deprotonation lead to the final quinoline product. wiley.com

Furthermore, the concept of fluoride-coupled electron transfer has been explored for the C-H fluorination of quinolines. This process avoids the formation of high-energy Meisenheimer intermediates by involving a concerted mechanism where electron transfer to the protonated quinoline occurs simultaneously with deprotonation. acs.org

Oxidative Cyclization Mechanisms

Oxidative cyclization represents a powerful strategy for the synthesis of quinolines, often utilizing an oxidant to drive the final aromatization step or to generate a reactive intermediate. These reactions can be mediated by transition metals or be metal-free.

Transition-metal-catalyzed oxidative cyclizations are common. For example, copper-catalyzed aerobic oxidative cyclization of 2-vinylaniline (B1311222) or 2-arylaniline with 2-methylquinoline (B7769805) can be achieved using oxygen as the oxidant. mdpi.com Similarly, palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline can proceed under redox-neutral conditions to give quinoline derivatives. mdpi.com

Metal-free oxidative cyclizations have also been developed, often employing oxidants like iodine or DMSO. In an iodine-catalyzed Povarov-type reaction, iodine is proposed to add to the alpha-carbon of a methyl ketone, which is then oxidized by DMSO. The resulting species reacts with an aniline to form a C-acyliminium ion, which then undergoes electrophilic cyclization and oxidative aromatization to yield a 2,4-disubstituted quinoline. semanticscholar.org

Another metal-free approach is the DMSO-mediated oxidative cycloisomerization of 2-allylaniline. The proposed mechanism involves the oxidation of the 2-allylaniline, followed by a six-electron cyclization to form a dihydroquinoline intermediate, which is then oxidized to the quinoline. semanticscholar.org

Oxidative System Reactants Key Mechanistic Features Example Product Class
Copper Catalyst / O₂Anilines, Aryl ketones, DMSOAerobic oxidation, DMSO as a carbon source2-Aryl Quinolines rsc.org
Palladium CatalystAryl allyl alcohol, AnilineRedox-neutral oxidative cyclizationFunctionalized 2-Substituted Quinolines mdpi.com
Iodine / DMSOArylamines, Methylketones, α-KetoestersIodine-catalyzed Povarov-type reaction, oxidative aromatization2,4-Disubstituted Quinolines semanticscholar.org
KOtBu / DMSO2-AllylanilineOxidation of aniline, six-electron cyclization, subsequent oxidationSubstituted Quinolines semanticscholar.org

Derivatization and Functionalization Pathways of 2 3 Methylphenyl Quinoline

Acylation Reactions Utilizing Acid Chlorides

Acylation is a fundamental method for introducing an acyl group onto the quinoline (B57606) framework, typically yielding ketones or amides that serve as crucial intermediates for more complex structures. The Friedel-Crafts acylation, a classic electrophilic aromatic substitution, involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com The reaction begins with the formation of a complex between the Lewis acid (e.g., AlCl₃) and the halogen of the acid chloride, which then generates a resonance-stabilized acylium ion. sigmaaldrich.com This electrophile subsequently attacks the aromatic quinoline ring to form the acylated product. sigmaaldrich.com

While the quinoline ring itself can undergo electrophilic substitution, reactions are often directed by activating or deactivating groups already present on the scaffold. uop.edu.pk A more common and controlled approach involves the use of a pre-functionalized quinoline, such as a quinoline carboxylic acid, which can be converted into a highly reactive acyl chloride. For instance, quinoline-2-carboxylic acid can be treated with reagents like oxalyl chloride or thionyl chloride to produce quinoline-2-carbonyl chloride. nih.govnih.govchemguide.co.uk This intermediate is then readily susceptible to reaction with various nucleophiles.

The condensation of quinoline-2-carbonyl chloride with substituted amines is a well-established method for synthesizing a library of quinoline-2-carboxamides. nih.govnih.gov A specific example is the synthesis of N-(3-Methylphenyl)quinoline-2-carboxamide, which is achieved through the reaction of quinoline-2-carbonyl chloride with 3-methylaniline. nih.gov This reaction highlights the utility of acid chlorides in creating amide linkages, a key functional group in many biologically active compounds.

Table 1: Examples of Acylation Reactions on Quinoline Scaffolds

Precursor Reagent Product Reaction Type Reference
Quinoline-2-carboxylic acid Oxalyl Chloride / Thionyl Chloride Quinoline-2-carbonyl chloride Acyl Chloride Formation nih.govnih.gov
Quinoline-2-carbonyl chloride 3-Methylaniline N-(3-Methylphenyl)quinoline-2-carboxamide Amide Synthesis nih.gov

Nucleophilic Substitution Reactions for Targeted Functional Group Introduction

Nucleophilic substitution reactions are a cornerstone for introducing a wide range of functional groups onto the quinoline ring system. However, for these reactions to proceed, a suitable leaving group, typically a halogen, must be present on the quinoline core. The position of substitution is dictated by the electronic properties of the quinoline ring. Nucleophilic attack generally occurs at the C-2 or C-4 positions. uop.edu.pk

The synthesis of a halogenated precursor, such as 2-chloro-3-(4-methylphenyl)quinoline, renders the quinoline ring susceptible to nucleophilic displacement. smolecule.com The chlorine atom at the 2-position can be substituted by various nucleophiles, although specific conditions are required. smolecule.comvulcanchem.com For example, studies on 4-chloro-8-methylquinolin-2(1H)-one demonstrate its reactivity towards nucleophiles like hydrazines, azides, and amines, leading to the formation of 4-substituted quinolin-2-ones. mdpi.com These reactions underscore the principle that a strategically placed chloro group acts as a gateway for introducing diverse functionalities.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, further expand the scope of nucleophilic substitution by allowing the introduction of carbon-based substituents like alkynes. smolecule.com This demonstrates how a halogenated quinoline can be a versatile platform for building molecular complexity.

Table 2: Nucleophilic Substitution on Chloro-Substituted Quinolines

Substrate Nucleophile/Reagent Product Type Reference
2-Chloro-3-(4-methylphenyl)quinoline Phenylacetylene (B144264) (Palladium-catalyzed) 2-Alkynyl-quinoline derivative smolecule.com
4-Chloro-8-methylquinolin-2(1H)-one Hydrazine 4-Hydrazino-quinolin-2-one derivative mdpi.com
4-Chloro-8-methylquinolin-2(1H)-one Sodium Azide 4-Azido-quinolin-2-one derivative mdpi.com

Oxidation and Reduction Strategies for Quinoline Core Modification

The oxidation and reduction of the quinoline nucleus provide pathways to modify the core structure, leading to derivatives with altered electronic properties and saturation levels. The quinoline ring system is generally stable to oxidation, but under vigorous conditions, the benzene (B151609) portion can be cleaved. uop.edu.pk More controlled oxidations can target specific substituents or positions on the ring, often yielding carboxylic acids. For example, derivatives like 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid can undergo further oxidation to yield other carboxylic acid derivatives.

Reduction of the quinoline core is a more common and versatile transformation. Depending on the reagents and conditions, either the pyridine (B92270) ring or both rings can be reduced. Catalytic hydrogenation or reduction with metals in acid can lead to 1,2,3,4-tetrahydroquinoline (B108954) derivatives. vulcanchem.com A notable method for this transformation is the reduction of quinolin-2(1H)-ones using samarium iodide (SmI₂), which proceeds under mild conditions to exclusively yield 1,2,3,4-tetrahydroquinolines. vulcanchem.com This selective reduction of the pyridine portion of the quinoline system is valuable for creating partially saturated heterocyclic structures, which are prevalent in many natural products and pharmaceuticals. vulcanchem.com The resulting N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is an example of a compound accessible through this reductive pathway. vulcanchem.com

Table 3: Oxidation and Reduction of Quinoline Derivatives

Substrate Reaction Type Reagents/Conditions Product Type Reference
Quinolin-2(1H)-one Reduction SmI₂/H₂O/Et₃N 1,2,3,4-Tetrahydroquinoline vulcanchem.com
8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride Reduction Not specified Reduced amine derivatives
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid Reduction Not specified Alcohol derivatives

Formation of Fused Heterocyclic Systems from Quinoline Precursors

The quinoline ring serves as an excellent building block for the synthesis of more complex, fused polyheterocyclic systems. These elaborate structures are of significant interest due to their presence in natural products and their potential as therapeutic agents. acs.org Various synthetic strategies have been developed to construct additional rings onto the quinoline framework.

One powerful method is the [3+2] cycloaddition reaction. In this approach, heteroarenium salts derived from quinoline can react with electron-deficient olefins to generate diverse nitrogen-containing polyheterocycles. mdpi.com This method allows for the construction of highly functionalized and structurally complex molecules in a controlled manner. mdpi.com

Table 4: Synthesis of Fused Systems from Quinoline Precursors

Quinoline Precursor Reagent(s) Fused System Formed Reference
Quinoline-derived N-ylides Electron-deficient olefins Fused nitrogen polyheterocycles mdpi.com
2-Chloroquinoline-3-carbaldehyde Formamide (B127407), Formic Acid 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one rsc.org
4-Hydroxy-2-quinolones Diethyl acetylenedicarboxylate Pyrano[3,2-c]quinoline derivatives semanticscholar.orgnih.gov

Advanced Spectroscopic and Structural Characterization of 2 3 Methylphenyl Quinoline and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and elucidating the structural framework of 2-(3-methylphenyl)quinoline and its analogs. researchgate.netnih.govscialert.net The analysis of vibrational spectra, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for the unambiguous assignment of fundamental vibrational modes. nih.govresearchgate.net

In quinoline (B57606) derivatives, characteristic bands in the FT-IR and FT-Raman spectra provide valuable structural insights. For instance, the stretching vibrations of the C-H, C=C, C=N, and C-N bonds within the quinoline and phenyl rings give rise to a series of bands in the high-frequency region. scialert.netresearchgate.net The positions of these bands can be influenced by the nature and position of substituents on the aromatic rings. researchgate.net

For substituted quinolines, specific vibrational modes associated with the substituents are readily identifiable. For example, a study on N-(3-methylphenyl)-2,2-dichloroacetamide, a related compound, utilized FT-IR and FT-Raman spectroscopy to analyze the fundamental modes, aided by ab initio and DFT calculations. eurjchem.com In the case of 2-chloroquinoline-3-carboxaldehyde, the FT-IR spectrum was recorded using the KBr pellet technique in the 4000-450 cm⁻¹ range, while the FT-Raman spectrum was recorded in the 4000-100 cm⁻¹ range. nih.gov

The C-H stretching vibrations of the methyl group are typically expected in the 2900-3050 cm⁻¹ range. scialert.net Specifically, antisymmetric stretching modes of the methyl group have been assigned in the Raman spectrum, while both antisymmetric and symmetric stretching modes have been identified in the infrared spectrum. scialert.net The in-plane and out-of-plane deformations of the C-H bonds also provide a detailed fingerprint of the molecule. researchgate.net For instance, in a related quinazolinone derivative, C-H in-plane and out-of-plane deformation modes were observed at specific wavenumbers in both IR and Raman spectra. researchgate.net

Table 1: Representative Vibrational Frequencies for Functional Groups in Quinoline Derivatives

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference
C-H (Aromatic) Stretching 3000 - 3100 scialert.net
C-H (Methyl) Antisymmetric Stretching 2960 - 2980 scialert.net
C-H (Methyl) Symmetric Stretching 2870 - 2880 scialert.net
C=C (Aromatic) Stretching 1400 - 1600 researchgate.net
C=N (Quinoline) Stretching 1500 - 1650 researchgate.net
C-H In-plane deformation 1000 - 1300 researchgate.net

This table provides typical ranges and is not exhaustive. Actual values can vary based on the specific molecular structure and its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound and its derivatives in solution. clockss.org Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry of the molecule. derpharmachemica.comderpharmachemica.com

In the ¹H NMR spectrum of this compound, the aromatic protons of both the quinoline and the 3-methylphenyl rings typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are highly dependent on the electronic effects and spatial proximity of the substituents. The methyl group protons on the phenyl ring would appear as a singlet in the upfield region, typically around δ 2.5 ppm. beilstein-journals.org

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the aromatic rings appearing in the range of δ 120-150 ppm. The carbon of the methyl group would resonate at a much higher field. For example, in a similar compound, 8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride, distinct aromatic proton signals were observed between δ 6.8–8.5 ppm.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign all proton and carbon signals, especially for complex polysubstituted quinolines. clockss.org These experiments reveal correlations between directly bonded and long-range coupled protons and carbons, respectively, providing a complete picture of the molecular framework.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for 2-(Aryl)quinoline Derivatives

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Reference
¹H Aromatic Protons 7.0 - 9.0 beilstein-journals.org
¹H Methyl Protons ~2.5 beilstein-journals.org
¹³C Aromatic Carbons 120 - 150 beilstein-journals.org
¹³C Quinoline C2 ~157 rsc.org

Note: Chemical shifts are dependent on the solvent and specific substituents.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. derpharmachemica.comderpharmachemica.com High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula. publish.csiro.au

The fragmentation pattern observed in the mass spectrum, typically obtained using techniques like electron ionization (EI), provides valuable structural information. The fragmentation of the molecular ion can help to identify different structural motifs within the molecule. For quinoline alkaloids, characteristic fragment ions can be used to guide the separation and identification of these compounds in complex mixtures. nih.gov For instance, a study on quinoline alkaloids from Dictamnus dasycarpus utilized the feature fragment ion at m/z 200 for targeted analysis. nih.gov

The fragmentation of alkylquinolines is influenced by the position of the alkyl group. For example, 2-alkylquinolines with a side chain of three or more carbons can undergo a McLafferty rearrangement, leading to a characteristic neutral loss. aip.org The presence of the methylphenyl group in this compound would also lead to specific fragmentation pathways, such as the loss of a methyl radical or the cleavage of the bond between the two aromatic rings.

Table 3: Key Mass Spectrometric Data for this compound

Parameter Value Reference
Molecular Formula C₁₆H₁₃N spectrabase.com
Molecular Weight 219.29 g/mol spectrabase.com

Data obtained from SpectraBase for Quinoline, 2-(3-tolyl)-. spectrabase.com

X-ray Crystallography for Solid-State Structure and Conformational Studies

Crystal structure analyses of related quinoline derivatives have revealed important structural features. For instance, the quinoline ring system is generally found to be essentially planar. nih.govnih.gov The dihedral angle between the plane of the quinoline ring and the plane of the phenyl substituent is a key conformational parameter. In 4-chloro-3-methylphenyl quinoline-2-carboxylate, this dihedral angle was found to be 68.7(7)°. nih.gov In another study on N-(5-acetyl-2-methylphenyl)quinoline-2-carboxamide, the dihedral angle with the acetyl-substituted ring was 3.68(5)°. nih.gov

Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice, can also be elucidated. nih.govnih.gov For example, weak C-H···O interactions and π-π stacking interactions with centroid-centroid distances of 3.8343(13) Å and 3.7372(13) Å were observed in the crystal structure of 4-chloro-3-methylphenyl quinoline-2-carboxylate. nih.gov

Table 4: Selected Crystallographic Data for a Quinoline Derivative

Parameter Value Compound Reference
Crystal System Orthorhombic 4-chloro-3-methylphenyl quinoline-2-carboxylate nih.gov
Space Group Pca2₁ 4-chloro-3-methylphenyl quinoline-2-carboxylate nih.gov
a (Å) 7.75379 (16) 4-chloro-3-methylphenyl quinoline-2-carboxylate nih.gov
b (Å) 11.9658 (3) 4-chloro-3-methylphenyl quinoline-2-carboxylate nih.gov
c (Å) 14.9005 (3) 4-chloro-3-methylphenyl quinoline-2-carboxylate nih.gov

This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography.

Electronic Absorption and Circular Dichroism Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. acs.org For quinoline and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π→π* transitions within the aromatic system. cnr.it The position and intensity of these bands can be influenced by substituents and the solvent environment.

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. sato-gallery.comencyclopedia.pub It measures the differential absorption of left and right circularly polarized light. encyclopedia.pubjascoinc.com While this compound itself is not chiral, chiral derivatives or its interaction with a chiral environment (like DNA) can be studied using CD spectroscopy. researchgate.net The CD spectrum provides information about the absolute configuration and conformation of chiral molecules. encyclopedia.pub For proteins, for example, the far-UV CD spectrum (180-250 nm) provides information about the secondary structure. jascoinc.com Induced CD signals can also be observed for achiral chromophores when they are placed in an asymmetric environment. jascoinc.com

For quinoline derivatives that bind to macromolecules like DNA, changes in the CD spectrum of the macromolecule can indicate the mode of interaction. For instance, a decrease in the positive band and changes in the negative band of the DNA CD spectrum upon binding of a complex can suggest an intercalative mode of interaction that affects the helicity and base stacking of the DNA. researchgate.net

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
N-(3-methylphenyl)-2,2-dichloroacetamide
2-chloroquinoline-3-carboxaldehyde
8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
4-chloro-3-methylphenyl quinoline-2-carboxylate
N-(5-acetyl-2-methylphenyl)quinoline-2-carboxamide
Quinoline, 2-(3-tolyl)-

Computational and Theoretical Investigations of 2 3 Methylphenyl Quinoline

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. mdpi.commdpi.com By calculating the electron density, DFT methods can determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process is fundamental, as the geometry influences all other chemical and physical properties.

For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(2d,p), are employed to predict bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net In studies of related structures, like phenyl quinoline-2-carboxylate, DFT geometry optimization revealed changes in the dihedral angle between the quinoline and phenyl rings compared to their solid-state crystal structure. mdpi.com For instance, after optimization, the dihedral angle between the quinoline and phenyl rings in phenyl quinoline-2-carboxylate decreased, suggesting that intermolecular forces in the crystal lattice influence the molecule's conformation. mdpi.com Similarly, analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline showed the quinoline moiety to be nearly planar. nih.gov

These computational analyses provide a detailed picture of the molecule's ground-state structure, which is the starting point for all further theoretical investigations into its reactivity and properties.

Table 1: Example of DFT-Calculated Geometric Parameters for a Related Quinoline Derivative
CompoundMethod/Basis SetParameterExperimental Value (°)Calculated Value (°)
Phenyl quinoline-2-carboxylate (Molecule A)B3LYPDihedral Angle (Quinoline-Phenyl)55.3(9)46.9(1)
Phenyl quinoline-2-carboxylate (Molecule B)B3LYPDihedral Angle (Quinoline-Phenyl)56.4(9)46.9(1)
2-Methoxyphenyl quinoline-2-carboxylateB3LYPDihedral Angle (Quinoline-Phenyl)67.4(6)72.2(8)
Data sourced from a study on quinoline-2-carboxylate derivatives. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.orgmdpi.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high polarizability, low kinetic stability, and higher chemical reactivity. numberanalytics.comsemanticscholar.org Conversely, a large energy gap implies a more stable and less reactive molecule. researchgate.net In computational studies of various quinoline derivatives, the HOMO and LUMO energies are calculated to predict their electronic behavior. researchgate.netresearchgate.net For example, in an analysis of novel arylated quinolines, the calculated HOMO-LUMO gaps indicated that the synthesized molecules were chemically hard and kinetically stable. researchgate.net The distribution of these orbitals is also significant; often, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack.

Table 2: FMO Energies and HOMO-LUMO Gap for Related Quinoline Compounds
CompoundMethodE HOMO (eV)E LUMO (eV)Energy Gap (ΔE) (eV)
3-(4-acetylphenyl)quinolineB3LYP/6-311+G(2d,p)-6.44-2.254.19
3-(4-(methylthio)phenyl)quinolineB3LYP/6-311+G(2d,p)-5.92-1.864.06
3-(4-phenoxyphenyl)quinolineB3LYP/6-311+G(2d,p)-6.07-1.794.28
Phenyl quinoline-2-carboxylateDFT-6.78-1.525.26
Data sourced from studies on 3-arylated quinolines researchgate.net and quinoline-2-carboxylate derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the regions of a molecule that are rich or deficient in electrons. uni-muenchen.de The MEP map displays the electrostatic potential on the molecule's surface, using a color scale to indicate charge distribution. Typically, red areas signify negative electrostatic potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions), prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

MEP analysis is a valuable tool for predicting how a molecule will interact with other reagents, substrates, or biological receptors. uni-muenchen.demdpi.com For quinoline derivatives, MEP maps can reveal the most reactive sites. For example, in studies of similar heterocyclic compounds, the negative potential is often localized around nitrogen atoms and any oxygen atoms present, identifying them as likely sites for protonation or coordination with electrophiles. researchgate.netnih.gov The hydrogen atoms, particularly those attached to the aromatic rings, typically show a positive potential, marking them as potential sites for nucleophilic interaction. researchgate.net This visual guide to reactivity is crucial for understanding reaction mechanisms and designing new molecules with specific interaction properties. mdpi.com

Quantum Chemical Parameters and Global Reactivity Descriptors

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical parameters and global reactivity descriptors can be calculated to provide a more quantitative understanding of a molecule's reactivity and stability. researchgate.netmdpi.com These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). niscpr.res.in

These parameters are widely used in computational studies of quinoline derivatives to classify them as electrophiles or nucleophiles and to compare their relative reactivity. researchgate.netniscpr.res.in For instance, a high electrophilicity index points to a good electrophile, while a low value suggests a good nucleophile. mdpi.com Studies on related quinolines have used these descriptors to conclude that the molecules are kinetically stable and possess electron-donating capabilities. researchgate.net

Table 3: Calculated Global Reactivity Descriptors for a Related Quinoline Derivative
CompoundIonization Potential (I) (eV)Electron Affinity (A) (eV)Electronegativity (χ) (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)
3-(4-acetylphenyl)quinoline6.442.254.342.094.51
3-(4-(methylthio)phenyl)quinoline5.921.863.892.033.72
3-(4-phenoxyphenyl)quinoline6.071.793.932.143.61
Data derived from a study on 3-arylated quinolines. researchgate.net

Prediction of Spectroscopic Properties (IR, NMR, UV-Vis) through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for structure verification. researchgate.netniscpr.res.in

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule. worldscientific.com The calculated IR spectrum, showing the frequencies and intensities of these vibrations, can be compared with an experimental FT-IR spectrum. A good correlation between the theoretical and experimental spectra helps to confirm the proposed structure and assign specific vibrational modes to the observed absorption bands. niscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. worldscientific.comresearchgate.net These theoretical values are often plotted against experimental data, and a high correlation coefficient (R²) indicates an excellent agreement, validating the molecular structure. niscpr.res.in

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.networldscientific.com It calculates the energies of vertical electronic transitions (from the ground state to excited states) and their corresponding oscillator strengths. This information helps to interpret the experimental UV-Vis spectrum, assigning the observed absorption bands to specific electronic transitions, such as π→π* or n→π*. researchgate.netbohrium.com

For various quinoline derivatives, these computational predictions have shown strong agreement with experimental spectroscopic data, providing a powerful tool for their characterization. researchgate.netniscpr.res.in

Nonlinear Optical (NLO) Properties and First Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and data storage. mdpi.com Organic molecules with a D-π-A (donor-pi bridge-acceptor) structure often exhibit significant NLO properties due to intramolecular charge transfer (ICT). mdpi.com

Computational chemistry can predict the NLO response of a molecule by calculating its polarizability (α) and first hyperpolarizability (β₀). The first hyperpolarizability is a measure of the second-order NLO activity. DFT calculations are a standard method for computing these properties. researchgate.netmdpi.com The magnitude of β₀ indicates the NLO potential of the molecule. Often, the calculated value is compared to that of a standard NLO material like urea (B33335) to assess its performance. researchgate.net

Studies on quinoline derivatives have explored their potential as NLO materials. For certain 3-arylated quinolines, the calculated first hyperpolarizability values were found to be significant, suggesting they could be excellent candidates for NLO applications. researchgate.net The electron-withdrawing nature of the quinoline ring system can play a crucial role in creating the charge asymmetry needed for a strong NLO response. mdpi.com

Table 4: Calculated First Hyperpolarizability (β₀) for Related NLO-Active Quinolines
CompoundMethod/Basis Setβ₀ (a.u.)
3-(4-acetylphenyl)quinolineB3LYP/6-311+G(2d,p)2960
3-(4-(methylthio)phenyl)quinolineB3LYP/6-311+G(2d,p)1830
3-(4-phenoxyphenyl)quinolineB3LYP/6-311+G(2d,p)2043
Data sourced from a study on 3-arylated quinolines. researchgate.net 1 a.u. = 8.6393 x 10⁻³³ esu.

Molecular Dynamics Simulations in Theoretical Research

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov Unlike quantum mechanical methods that focus on electronic structure, MD simulations use classical mechanics to model the dynamic behavior of a system, providing insights into conformational changes, stability, and intermolecular interactions. nih.govacs.org

In the context of quinoline derivatives, MD simulations are particularly useful for understanding how these molecules interact with biological targets, such as proteins or DNA. vulcanchem.com For instance, after predicting a potential binding mode using molecular docking, an MD simulation can be run to assess the stability of the ligand-receptor complex over a period of nanoseconds. nih.gov Researchers analyze parameters like root-mean-square deviation (RMSD) to see if the complex remains stable or undergoes significant conformational changes. nih.gov

MD simulations have been used to investigate related compounds like 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid and 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide to predict their binding modes and stability within biological systems. vulcanchem.com These simulations are invaluable in drug discovery and materials science for predicting the dynamic behavior that governs a molecule's function.

Applications in Advanced Organic Synthesis

2-(3-Methylphenyl)quinoline as a Building Block for Complex Organic Molecules

The utility of a molecule as a building block in organic synthesis is determined by its ability to be incorporated into a larger, more complex structure. The this compound scaffold is valuable in this regard, primarily because the 2-arylquinoline motif is a core component of numerous pharmacologically significant compounds. Synthetic chemists often utilize such foundational skeletons to construct analogues of natural products or to develop novel therapeutic agents.

The synthesis of complex molecules often relies on the strategic assembly of pre-functionalized, structurally significant fragments. While specific examples detailing the incorporation of the entire this compound unit into a named complex molecule are specialized, the general strategy is well-established. The quinoline (B57606) ring and its appended aryl group provide multiple sites for further chemical modification, allowing it to be elaborated into more complex systems. This modular approach, using stable and accessible building blocks, is a cornerstone of modern medicinal chemistry and materials science.

Role in Acylation and Other Coupling Reactions as an Intermediate

The this compound molecule can act as a versatile intermediate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its aromatic rings, both the quinoline system and the methylphenyl group, are amenable to functionalization through established synthetic protocols, most notably palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions like Friedel-Crafts acylation.

Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex aryl-aryl or aryl-alkenyl structures. Key reactions applicable to a halo-substituted derivative of this compound include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. wikipedia.orgyonedalabs.com For instance, a bromo- or iodo-substituted this compound could be reacted with a variety of aryl or vinyl boronic acids to generate more complex biaryl or styrenyl derivatives. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, and a base. masterorganicchemistry.comlibretexts.org The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. libretexts.org A one-pot process involving the borylation of a quinoline halide followed by a subsequent Suzuki-Miyaura coupling has been shown to be a highly efficient method for synthesizing 8-arylquinolines. acs.org

Heck Reaction: This reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.org A halogenated this compound could serve as the unsaturated halide, enabling the introduction of various alkenyl substituents. wikipedia.org

C-H Activation/Functionalization: Modern synthetic methods increasingly utilize the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials like organohalides. mdpi.com Palladium-catalyzed C-H activation can enable the direct arylation, alkenylation, or alkylation of the quinoline core. mdpi.comnih.gov For example, studies have shown the direct C2-heteroarylation of quinoline N-oxides with indoles, a process that relies on a double C-H activation mechanism. mdpi.com

These coupling reactions underscore the role of the this compound skeleton as a reactive intermediate, allowing for the systematic and controlled expansion of its molecular complexity.

Acylation Reactions:

Friedel-Crafts acylation is a classic method for installing an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com Both the quinoline and the 3-methylphenyl rings are susceptible to this electrophilic aromatic substitution, although the reactivity and regioselectivity would depend on the specific reaction conditions and the directing effects of the existing substituents. This reaction would produce ketone derivatives, which are themselves valuable intermediates for further transformations. organic-chemistry.org

Precursor for Fused Nitrogen Heterocycles

One of the most significant applications of 2-arylquinolines in advanced synthesis is their use as precursors for creating fused polycyclic nitrogen heterocycles. These complex ring systems are of great interest due to their presence in natural products and their wide range of biological activities. The formation of new rings is often achieved through intramolecular cyclization reactions, where substituents on the quinoline core and the 2-aryl group react with each other.

A primary method for achieving this is the intramolecular Friedel-Crafts acylation . researchgate.net In this strategy, a carboxylic acid or a related functional group is tethered to the 2-arylquinoline core. In the presence of a condensing agent or catalyst, the acyl group can attack an activated position on an adjacent aromatic ring to form a new cyclic ketone.

For example, an efficient synthesis of tetracyclic-fused quinoline systems was achieved through the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives. researchgate.net This type of cyclization highlights a pathway where a suitably functionalized derivative of this compound could be used to construct novel fused systems. The methyl group on the phenyl ring or positions on the quinoline core could be elaborated into functional groups capable of participating in such cyclizations.

The table below summarizes typical conditions for intramolecular Friedel-Crafts acylation reactions used to generate fused quinoline systems, demonstrating the feasibility of this approach.

Starting Material TypeReagent/CatalystProduct TypeReference
2-(Phenoxymethyl)quinoline-3-carboxylic acidsPolyphosphoric acid (PPA) or Eaton's ReagentTetracyclic-fused quinolinones researchgate.net
6-[(Phenoxy)methyl]quinoline-7-carboxylic acidsEaton's Reagent (P₂O₅-MeSO₃H) researchgate.netBenzoxepino[3,4-b]quinolinones researchgate.net
Arylcarboxylic acidsLiquid HF, H₂SO₄, TiCl₄, AlCl₃Cyclic aromatic ketones researchgate.net

These transformations demonstrate that the this compound structure is a key platform for the synthesis of more complex, multi-ring nitrogen-containing heterocycles, which are a class of compounds with significant potential in medicinal chemistry and materials science.

Coordination Chemistry and Ligand Design with 2 3 Methylphenyl Quinoline Analogues

Chelation Properties and Metal Complex Formation

Quinoline (B57606) and its derivatives are effective ligands in coordination chemistry, readily forming complexes with a variety of transition metals. The nitrogen atom of the quinoline group is a primary coordination site. aut.ac.nz Depending on the full ligand structure, which may include other donor atoms, these ligands can act as monodentate, bidentate, or multidentate chelators. aut.ac.nzrsc.org

Research has detailed the synthesis and characterization of numerous metal complexes involving quinoline-based ligands. These include complexes with palladium(II), manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). aut.ac.nzrsc.org The resulting structures can be mononuclear, where a single metal center is coordinated, or polynuclear, such as dinuclear or cluster complexes, where ligands bridge multiple metal centers. aut.ac.nzrsc.orguni-muenchen.de For example, a Schiff base ligand combining julolidine (B1585534) and quinoline moieties has been used to synthesize dinuclear Mn(II) and Zn(II) complexes, as well as mononuclear Co(II), Ni(II), and Cu(II) complexes. rsc.org In these structures, the metal-to-ligand ratio can vary, for instance, forming 1:1, 1:2, or 2:2 metal-ligand units. rsc.org

The coordination mode can be highly flexible. In a calix aut.ac.nzarene-based P,N-ligand featuring a quinolylmethyl group, the ligand was observed to coordinate in a chelating fashion with palladium and rhodium, but as a monodentate phosphorus-donor ligand with platinum and a different rhodium complex. rsc.org Similarly, quinoline-appended antimony(III) ligands have been shown to act as bidentate, tridentate, or tetradentate ligands in platinum complexes, depending on the reaction conditions and co-ligands. acs.org The coordination of the quinoline nitrogen is a consistent feature in these interactions. tandfonline.com

Principles of Quinoline-Based Ligand Design for Tunable Reactivity

The design of quinoline-based ligands for specific applications hinges on the strategic modification of their molecular structure to achieve tunable reactivity. nih.govresearchgate.net This is primarily accomplished by altering the steric and electronic effects that the ligand imparts to the metal complex. researchgate.net These modifications, in turn, influence the solubility, stability, and catalytic performance of the resulting complexes. researchgate.netuni-muenchen.de

Key principles in the design of these ligands include:

Electronic Tuning : The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups onto the quinoline or its substituent rings. nih.gov For example, a dimethylamino group at the 7-position of a quinoline scaffold acts as an electron-donating group, pushing electron density into the core of the molecule. nih.gov Conversely, groups can be installed at other positions, such as the 2- and 4-positions, to either push or pull electron density, thereby tuning the photophysical and chemical properties. nih.gov This tuning of the ligand's σ-donation and π-accepting ability is crucial for controlling the reactivity of the coordinated metal center. acs.org

Steric Tuning : The steric environment around the metal center can be precisely controlled by introducing bulky substituents on the ligand. This is exemplified by the "capping arene" ligand design, where N-donor groups are used to position an arene moiety near the metal. acs.orgnih.gov By changing the arene group, the metal-arene distance and steric bulk can be adjusted, which has been shown to influence the rates of catalytic reactions like reductive elimination and olefin hydrogenation. acs.orgnih.gov

Multidenticity and Hemilability : Incorporating additional donor atoms into the ligand structure creates multidentate ligands, which often form more stable complexes due to the chelate effect. rsc.org P,N-ligands, containing both a "soft" phosphorus and a "hard" nitrogen donor, are particularly notable for their hemilability. uni-muenchen.de This flexibility allows parts of the ligand to reversibly bind and unbind from the metal center during a catalytic cycle, which can be highly beneficial for creating open coordination sites required for substrate activation. uni-muenchen.de

By systematically applying these principles, researchers can develop highly modular and versatile quinoline-based scaffolds, enabling the combinatorial development of ligands optimized for specific applications in catalysis or materials science. nih.govresearchgate.net

Influence of Ligand Structure on Metal Complex Properties and Catalytic Activity

The structure of a quinoline-based ligand has a profound influence on the properties and catalytic activity of its corresponding metal complex. researchgate.net Variations in substituents on the ligand framework directly translate to changes in the coordination geometry, electronic structure, and ultimately, the reactivity of the metal center. researchgate.netrsc.org

The introduction of different functional groups can alter the nuclearity and geometry of the resulting complex. For instance, a julolidine-quinoline Schiff base ligand formed a dinuclear complex with Mn(II) acetate, but mononuclear complexes with Co(II) nitrate (B79036) and Ni(II), showcasing how both the metal salt and ligand structure dictate the final architecture. rsc.org The Co(II) and Ni(II) complexes exhibited 1:2 metal-to-ligand ratios, while a Cu(II) complex showed a 1:1 ratio with a square planar geometry. rsc.org Similarly, the solid-state structure of a ruthenium(II) p-cymene (B1678584) complex with a substituted pyridine-quinoline ligand revealed a three-legged piano-stool geometry. mdpi.com

These structural variations significantly impact catalytic performance. Quinoline-based ligands are recognized for their effectiveness in catalysis, including palladium-mediated C-H activation and transfer hydrogenation reactions. researchgate.netmdpi.com In the asymmetric hydrogenation of quinolines, the choice of the chiral ligand associated with the metal catalyst (e.g., Iridium or Ruthenium) is pivotal for achieving high enantioselectivity. dicp.ac.cnpku.edu.cn

A study on the catalytic transfer hydrogenation of benzophenone (B1666685) using ruthenium(II)-arene complexes with different substituted pyridine-quinoline ligands demonstrates this influence clearly. The complex featuring a 6-bromo-substituted quinoline ligand showed superior catalytic performance compared to its phenoxy-substituted analogue under identical conditions.

This data illustrates that subtle electronic changes on the ligand—in this case, the difference between a bromo and a phenoxy group at the 6-position of the quinoline ring—can lead to significant differences in catalytic conversion rates. mdpi.com The catalytic transformation is presumed to proceed through a ruthenium(II) hydride active species. mdpi.com Therefore, precise ligand design is a critical tool for optimizing the properties and catalytic efficiency of metal complexes.

Applications in Metal Coordination for Specific Systems (e.g., Coinage Metals)

Complexes of quinoline-based ligands with coinage metals (Copper, Silver, and Gold) have been extensively studied due to their interesting structural diversity and applications in areas ranging from catalysis to materials science. uni-muenchen.dersc.org The flexible coordination capabilities of these ligands, combined with the unique properties of group 11 metals, lead to a wide array of complex geometries and reactivities. uni-muenchen.de

Copper Complexes Copper complexes featuring 2-arylquinoline ligands are particularly relevant in catalysis. Porous polymers functionalized with copper have been shown to be efficient heterogeneous catalysts for the synthesis of 2-arylquinolines. doi.orgresearchgate.net Homogeneous copper catalysts, such as copper(II) triflate or copper(II) acetate, are also widely used for the one-pot synthesis of substituted quinolines from readily available starting materials like anilines, aldehydes, and alkynes or acrylic acid. researchgate.netcolab.ws The coordination of copper can lead to various structures, including dinuclear complexes where the ligand bridges two Cu(I) centers, resulting in short Cu-Cu distances. uni-muenchen.de The geometry around the copper centers in such complexes can be distorted square planar or square pyramidal. researchgate.net

Silver Complexes A variety of silver(I) complexes with quinoline derivatives have been synthesized and characterized. mdpi.com These include complexes with quinoline-functionalized Schiff bases and 7-chloro-4-aminoquinolines. tandfonline.comcarta-evidence.org Coordination typically occurs through the nitrogen atom of the quinoline ring, and the resulting complexes often have a 1:1 or 1:2 metal-to-ligand molar ratio. tandfonline.comcarta-evidence.org The anion from the silver salt (e.g., nitrate, perchlorate) can also be involved in the coordination sphere. tandfonline.commdpi.com The reaction of a flexible P,N-ligand, bis(quinoline-2-ylmethyl)phenylphosphine, with a silver salt led to a dinuclear complex in solution. uni-muenchen.deresearchgate.net

Gold Complexes Gold(I) complexes with nitrogen-donor ligands are less common than those with phosphine (B1218219) or sulfur donors, as gold(I) is considered a "soft" metal ion with a preference for "soft" donors. wiley-vch.decore.ac.uk However, the affinity of gold for nitrogen can be enhanced by the presence of another ligand, such as a phosphine. wiley-vch.decore.ac.uk The Au-N bond in complexes with aromatic nitrogen heterocycles has been found to have a significant electrostatic character, with the N-heterocycle acting as a strong σ-electron donor. rsc.org The coordination of these ligands decreases the aromatic character of the nitrogen-containing ring. rsc.org Gold(I) has been shown to form various multinuclear structures with nitrogen ligands, including dinuclear, trinuclear, and even tetranuclear and hexanuclear clusters with amidinate or pyrazolate ligands. wiley-vch.deunirioja.es

Table of Mentioned Compounds

Photophysical Properties of 2 3 Methylphenyl Quinoline Derivatives

Exciplex Emission and Fluorescence Characteristics

The fluorescence of 2-(3-Methylphenyl)quinoline derivatives is a key area of investigation. When a molecule absorbs light, it enters an excited state. For many quinoline (B57606) derivatives, this excited state can interact with other molecules to form an "exciplex," or excited complex. ossila.com This exciplex has its own distinct way of emitting light, which is different from the individual molecules. ossila.com

The formation of exciplexes is often observed in systems containing both electron-donating and electron-accepting molecules. ossila.comresearchgate.net For instance, the interaction between N,N′-diphenyl-N,N′bis(3-methylphenyl)-1,1′-diphenyl-4,4′-diamine (TPD), a hole-transporting material, and certain metal complexes can lead to exciplex emission. researchgate.net These exciplexes can be beneficial in organic light-emitting diodes (OLEDs) as they can act as the light-emitting species themselves. ossila.commdpi.com

The fluorescence properties of quinoline derivatives, including those with a methylphenyl group, are sensitive to their environment, such as the polarity of the solvent. scielo.br A change in solvent can alter the energy levels of the excited states and influence the color and efficiency of the emitted light. scielo.br This phenomenon, known as solvatochromism, is a hallmark of molecules with intramolecular charge transfer (ICT) character, where light absorption causes a shift in electron density from one part of the molecule to another. scielo.brmdpi.com

Research has shown that the position and nature of substituents on the quinoline ring system significantly impact the fluorescence characteristics. For example, the presence of electron-donating or electron-withdrawing groups can tune the emission wavelength across the visible spectrum, from blue to orange. mdpi.com This tunability is a crucial aspect for designing materials for specific applications, such as white OLEDs. mdpi.com

Table 1: Fluorescence Properties of Selected Quinoline Derivatives

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Solvent Reference
Quinoline Derivative 8d 350 ~400 Ethanol scielo.br
4,6,8-triarylquinoline-3-carbaldehyde (4b) 350 395 Chloroform nih.gov
4,6,8-triarylquinoline-3-carbaldehyde (4a) 350 410 Chloroform nih.gov
4,6,8-triarylquinoline-3-carbaldehyde (4c) 350 410 Chloroform nih.gov

Luminescence and Photoelectrical Material Applications

The luminescent properties of quinoline derivatives, including those related to this compound, make them highly promising for applications in photoelectrical materials, particularly in the fabrication of organic light-emitting diodes (OLEDs). mdpi.comresearchgate.netd-nb.info Quinoline-based materials can function as electron-attracting (acceptor) components in these devices. mdpi.com

In OLEDs, materials are arranged in layers to facilitate the injection of charge carriers (holes and electrons). When these carriers meet, they form excitons, which then release energy in the form of light. Quinoline derivatives have been successfully used as the emissive layer in OLEDs. mdpi.comresearchgate.net For example, a device using a derivative of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one as the emissive layer, in conjunction with a hole transporting layer of N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1-biphenyl-4,4′-diamine (TPD), has been shown to produce greenish-yellow light. mdpi.com

The efficiency of OLEDs can be significantly enhanced by utilizing materials that exhibit thermally activated delayed fluorescence (TADF). ossila.commdpi.com Exciplexes formed from donor-acceptor systems can be effective TADF emitters. ossila.commdpi.com This process allows the harvesting of both singlet and triplet excitons, which can theoretically lead to 100% internal quantum efficiency. ossila.com The use of exciplex-forming co-hosts is also a strategy to balance charge mobilities within the device. ossila.com

Furthermore, quinoline derivatives are being explored for their potential in third-generation photovoltaics, such as dye-sensitized solar cells (DSSCs) and polymer solar cells. researchgate.netd-nb.info Their ability to absorb light and participate in charge transfer processes is key to these applications. researchgate.net

Electron Transfer Mechanisms in Excited States

When a this compound derivative absorbs light, it is promoted to an electronically excited state. In this higher energy state, the molecule is more likely to either donate or accept an electron, initiating an electron transfer process. This phenomenon is fundamental to many of its photophysical and photochemical applications.

Studies on quinoline derivatives have shown that upon photoexcitation, an intramolecular charge transfer (ICT) can occur. scielo.brmdpi.com This means that there is a redistribution of electron density within the molecule itself, often from an electron-rich part to an electron-deficient part. nih.gov The extent of this charge transfer can be influenced by the solvent environment. scielo.br

In the presence of other molecules, intermolecular electron transfer can take place. For example, a laser flash photolysis study of a quinoline derivative revealed that its excited triplet state can be quenched by phenol (B47542). scielo.br This quenching occurs through an electron transfer mechanism, leading to the formation of a semi-oxidized quinoline radical and a phenoxyl radical. scielo.br The mechanism involves the transfer of an electron from the phenol to the excited quinoline. scielo.br

The efficiency and dynamics of these electron transfer processes are crucial for applications in fields like photovoltaics and photocatalysis, where the generation of charge-separated states is the primary goal. researchgate.net Understanding these mechanisms allows for the rational design of new quinoline derivatives with optimized properties for specific functions. For instance, the introduction of different substituent groups can modify the electron-donating or -accepting ability of the molecule, thereby tuning the driving force and rate of electron transfer. nih.gov

Advanced Research in Nonlinear Optics Applications

Nonlinear optics (NLO) is a field of study that investigates the interaction of intense light with materials, leading to a variety of interesting and useful phenomena. igntu.ac.in Organic materials, including derivatives of quinoline, have garnered significant attention for NLO applications due to their potential for large nonlinear optical responses and the ability to tailor their properties through chemical synthesis. rsc.orgresearchgate.net

The NLO properties of a molecule are related to how its electron cloud is distorted by a strong electric field, such as that from a high-power laser. Molecules with a large change in dipole moment between their ground and excited states often exhibit significant NLO effects. This is particularly true for molecules with a donor-π-acceptor structure, where an electron-donating group is connected to an electron-accepting group through a conjugated system. rsc.org

Research into quinoline-based compounds has demonstrated their potential as third-order NLO materials. igntu.ac.inacs.org The third-order nonlinear susceptibility, denoted as χ(3), is a measure of this response and is crucial for applications such as optical switching, optical data storage, and optical limiting. igntu.ac.inacs.org Studies have shown that the NLO properties of these materials can be influenced by factors such as concentration and the power of the incident laser. acs.org

Theoretical calculations, such as those using density functional theory (DFT), are often employed to understand the structure-property relationships and to predict the NLO behavior of new molecules. mdpi.com These studies can help in the design of novel quinoline derivatives with enhanced NLO properties for advanced photonic and optoelectronic devices. rsc.orgmdpi.com

Biochemical Interaction Mechanisms in Vitro and Mechanistic Studies

Interactions with Biological Macromolecules (Proteins, Nucleic Acids)

The quinoline (B57606) scaffold is known for its ability to interact with various biological macromolecules, including proteins and nucleic acids. researchgate.netresearchgate.net Derivatives of 2-phenylquinoline (B181262) have been shown to bind to enzymes and receptors, which is a key aspect of their biological activity. smolecule.com The nature of these interactions is often driven by the structural features of the quinoline derivative, such as the presence of different functional groups. smolecule.com

Some quinoline derivatives have been identified as potent inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication, by targeting the enzyme and disrupting its function. rsc.org Furthermore, certain quinoline-based compounds are known to intercalate into DNA, a mechanism that can interfere with DNA replication and transcription, leading to cytotoxic effects. researchgate.net The planar nature of the quinoline ring system facilitates its insertion between the base pairs of the DNA double helix.

In the context of protein interactions, studies on quinoline derivatives have revealed their potential to bind to specific protein targets. For instance, some quinoline derivatives have been investigated for their binding affinity to receptors involved in various disease pathways. smolecule.com The interaction of these compounds with proteins can lead to the modulation of their function, which forms the basis for their therapeutic applications.

Electrophilic Reactivity and Covalent Modification of Biomolecules

The chemical reactivity of the quinoline ring system allows for various chemical modifications, including electrophilic substitution reactions. nih.gov While 2-(3-Methylphenyl)quinoline itself is not typically considered a highly reactive electrophile, certain derivatives can be designed to have electrophilic properties. For example, the introduction of specific functional groups can render the molecule susceptible to nucleophilic attack from biological macromolecules.

Studies on quinolinequinones have demonstrated their reactivity towards sulfhydryl groups, suggesting that they can covalently modify proteins. nih.gov This reactivity is attributed to the quinone moiety, which can act as a Michael acceptor. Such covalent modifications can lead to irreversible inhibition of protein function.

The synthesis of substituted quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines, highlighting the role of electrophilic intermediates in the formation of the quinoline scaffold. mdpi.com While this pertains to the synthesis of the molecule rather than its biological action, it underscores the chemical principles that can be harnessed to create reactive quinoline derivatives. The development of cysteine-reactive electrophiles based on other heterocyclic scaffolds, such as 2-sulfonylpyridines, provides a framework for how quinoline derivatives could be engineered to achieve covalent modification of specific protein targets. acs.org

Role as Biochemical Probes in Proteomics and Assays

Quinoline derivatives have emerged as valuable tools in biochemical research, particularly as probes for studying biological processes. evitachem.com Their intrinsic properties, such as fluorescence, make them suitable for use in various assays. For example, some quinoline-based compounds have been developed as fluorescent probes for the detection of metal ions.

In the field of proteomics, chemical probes are essential for identifying and characterizing protein targets of bioactive small molecules. uzh.chacs.org Quinoline derivatives can be functionalized with reporter tags, such as biotin (B1667282) or fluorescent dyes, to create probes for affinity-based protein profiling and pull-down assays. nih.govnih.gov These probes can be used to isolate and identify the protein binding partners of the quinoline compound from complex biological samples, providing valuable information about its mechanism of action. acs.orgnih.gov

The utility of quinoline-based probes has been demonstrated in studies aimed at identifying the molecular targets of drug candidates. For instance, a bisamide probe based on a quinoline scaffold was used to pull down its protein targets from cell lysates, leading to the identification of its binding partners. nih.gov Such approaches are crucial for validating the on-target and off-target effects of new chemical entities.

In Vitro Enzyme Inhibition Studies (e.g., Kinase, Urease)

A significant area of research for 2-phenylquinoline derivatives has been their potential as enzyme inhibitors. Various studies have demonstrated the ability of these compounds to inhibit a range of enzymes with therapeutic relevance.

Kinase Inhibition:

Protein kinases are a major class of drug targets in oncology and other diseases. Several quinoline derivatives have been identified as potent kinase inhibitors. For example, a study on 2-phenylquinoline-4-carboxylic acid derivatives led to the discovery of novel histone deacetylase (HDAC) inhibitors, with some compounds showing selectivity for specific HDAC isoforms. frontiersin.org Another study identified a novel class of phosphodiesterase 10A (PDE10A) inhibitors based on a 2-phenylquinoline scaffold, which showed potential for the treatment of schizophrenia. jst.go.jp

Compound/Derivative ClassTarget EnzymeIC50 ValueReference
2-(4-nitrophenyl)-1,3-4-oxadiazole quinoline derivative (8c)EGFR-TK0.14 µM rsc.org
2-(cinnamylthio)-1,3-4-oxadiazole quinoline derivative (12d)EGFR-TK0.18 µM rsc.org
2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline (MP-10)PDE10A- jst.go.jp
2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline (14)PDE10AModerate Inhibition jst.go.jp

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. Quinoline derivatives have been explored as potential urease inhibitors. A study on thioquinoline derivatives identified several potent α-glucosidase inhibitors, with one compound exhibiting a competitive mode of inhibition. nih.gov While this study focused on α-glucosidase, the structural motifs explored could be relevant for designing urease inhibitors.

Elucidating Modulation of Biological Pathways through Molecular Target Interaction

The interaction of this compound derivatives with their molecular targets can lead to the modulation of various biological pathways, which ultimately underlies their pharmacological effects. For instance, the inhibition of key enzymes in a signaling cascade can lead to the downregulation of that pathway.

A study on a thieno[2,3-b]pyridine (B153569) derivative, which shares structural similarities with quinolines, demonstrated its ability to modulate the glycosphingolipid profile in breast cancer cells. nih.gov Specifically, the compound increased the percentage of ganglioseries GSLs in one cell line while decreasing neolactoseries GSLs in another, indicating a complex and cell-type-specific modulation of biochemical pathways. nih.gov

In the context of cancer, quinoline derivatives have been shown to induce cell cycle arrest and apoptosis. rsc.org For example, certain quinoline-oxadiazole derivatives were found to cause cell cycle arrest at the G1 phase in hepatocellular carcinoma cells. rsc.org This effect is likely mediated by the interaction of these compounds with key regulators of the cell cycle.

Mechanistic Studies of Antioxidant Activity and its Modulation in Biochemical Systems

Quinoline derivatives have been investigated for their antioxidant properties. researchgate.netiau.ir The mechanism of antioxidant activity often involves the ability of the compound to donate a hydrogen atom or an electron to neutralize free radicals.

A study on the antioxidant activity of quinoline-4-carboxylic acid derivatives, including the structurally related 2-(4-methylphenyl)quinoline-4-carboxylic acid, was conducted using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. ui.ac.id The results showed that the quinoline derivatives had a better inhibitory effect against DPPH radicals compared to the parent compound, isatin (B1672199). ui.ac.id The presence of the aromatic ring in the 2-position was suggested to contribute to the increased antioxidant activity by stabilizing the resulting radical through resonance. ui.ac.id

DPPH Radical Scavenging Activity of Quinoline-4-Carboxylic Acid Derivatives

Compound Inhibition Percentage (%) at 5 mg/L
Isatin No activity
2-methylquinoline-4-carboxylic acid 30.25
2-(4-methylphenyl)quinoline-4-carboxylic acid 40.43

Data from a study on the modification of isatin via the Pfitzinger reaction. ui.ac.id

Another study investigated the antioxidant potential of new synthetic quinoline derivatives and their ability to modulate the antioxidant activity of Human Serum Albumin (HSA). nih.gov The findings from this research indicated that certain quinoline derivatives possess antioxidant activity against ABTS cation radicals. nih.gov

Structure Activity Relationship Sar Studies of 2 3 Methylphenyl Quinoline Derivatives Pre Clinical and Theoretical Focus

Impact of Substituent Modifications on Biochemical Activity Profiles

The biochemical activity of 2-phenylquinoline (B181262) derivatives can be significantly altered by the introduction of various substituents on both the phenyl ring and the quinoline (B57606) nucleus. These modifications influence the compound's interaction with biological targets, leading to a range of pharmacological effects, including antimicrobial, anticancer, and antiviral activities. sci-hub.se

Research has shown that the nature and position of substituents are critical for activity. For instance, in the context of antibacterial agents, modifications to 2-phenyl-quinoline-4-carboxylic acid have been shown to increase antibacterial activity against various strains. mdpi.com The introduction of an amide side chain at the ortho-position of the 2-phenyl group, for example, has a significant effect on antibacterial potency. mdpi.com

In the realm of anticancer research, 2-aryl-trimethoxyquinoline analogues have been designed as tubulin polymerization inhibitors. nih.gov Studies on these compounds revealed that alcoholic derivatives exhibited significant cytotoxic activity against several human cancer cell lines. nih.gov Specifically, the presence of certain functional groups at the C-2 position is associated with anticancer activity, with 2-α-furyl and 2-(pyridin-2-yl)quinoline (B8816189) derivatives showing promise as selective anticancer agents. orientjchem.org Furthermore, the introduction of methoxy (B1213986) groups on the quinoline nucleus has been a strategy to enhance activity against NorA efflux pumps in Staphylococcus aureus. acs.org

Antiviral research, particularly against coronaviruses, has also benefited from SAR studies of 2-phenylquinolines. Key structural features that can be modulated to fine-tune antiviral activity and cytotoxicity include a p-propoxyphenyl moiety at the C-2 position of the quinoline scaffold, methoxy groups on the quinoline nucleus, and a basic O-alkyl side chain at the C-4 position. nih.gov The presence of a basic side chain has been highlighted as important for imparting antiviral activity. researchgate.net For instance, among various basic side chains at C-4, the piperidine (B6355638) moiety has emerged as particularly promising for antiviral potency. acs.org

The following table summarizes the impact of various substituent modifications on the biochemical activity of 2-phenylquinoline derivatives based on published research findings.

Scaffold/Derivative Substituent Modification Observed Biochemical Activity Key Findings
2-Phenyl-quinoline-4-carboxylic acidAmide side chain at the ortho-position of the 2-phenyl groupAntibacterialLength of the amide side chain significantly affects activity. mdpi.com
2-Aryl-trimethoxyquinolinesAlcoholic derivativesAnticancer (Tubulin polymerization inhibition)Showed significant cytotoxicity against human cancer cell lines. nih.gov
2-PhenylquinolinesMethoxy groups on the quinoline nucleusNorA efflux pump inhibition in S. aureusIntroduction of methoxy groups enhances inhibitory activity. acs.org
2-Phenylquinolinesp-Propoxyphenyl at C-2, methoxy groups on quinoline, O-alkyl basic side chain at C-4Antiviral (Anti-coronavirus)These features allow for the tuning of antiviral activity and cytotoxicity. nih.gov
2-PhenylquinolinesBasic side chain at C-4AntiviralEssential for antiviral activity. researchgate.net
2-PhenylquinolinesPiperidine moiety at C-4AntiviralEmerged as a promising substituent for antiviral potency. acs.org

Analysis of Steric and Electronic Effects of Substituents on Activity

The steric and electronic properties of substituents on the 2-(3-Methylphenyl)quinoline scaffold play a crucial role in determining the biological activity of its derivatives. These properties influence how the molecule interacts with its biological target, affecting binding affinity and efficacy.

Steric Effects: The size and shape of substituents can create steric hindrance, which may either enhance or diminish biological activity. For example, in the development of immunomodulators, steric hindrance has been implicated in the antagonism of CpG oligodeoxynucleotides. In the context of NorA efflux pump inhibitors, the inclusion of a side-chain nitrogen atom within an aromatic ring or a phthalimide (B116566) moiety, or disubstitution with bulky benzyl (B1604629) groups, led to a complete loss of activity. This loss was attributed to a reduction in nitrogen nucleophilicity and/or steric hindrance. researchgate.net Conversely, substitutions at the 3-position of a piperazine (B1678402) ring in certain quinoline derivatives exerted a significant and stereospecific beneficial effect on α(2C)-adrenoceptor affinity and potency. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can alter the electron density distribution within the molecule, thereby affecting its reactivity and interaction with biological targets. For instance, the electronic properties of anilide substituents, expressed as Hammett's σ parameters, have been shown to affect the biological activity of quinoline-2-carboxamides. nih.govmdpi.com In the case of 8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride, electron-withdrawing groups are thought to stabilize the carbonyl chloride by reducing the electron density at the carbonyl carbon. Furthermore, computer simulations have suggested that the electronic characteristics of substituent groups can significantly impact the anticancer activity of C-2-substituted quinolines. orientjchem.org

The interplay of steric and electronic effects is often complex and crucial for optimizing activity. A study on 2-[1-(arylimino)ethyl]-6-[1-(2-benzhydryl-4-nitro-6... derivatives highlighted the importance of variations in both steric and electronic substituents in the N-aryl unit. researchgate.net

The table below provides examples of how steric and electronic effects of substituents influence the activity of 2-phenylquinoline derivatives.

Derivative Class Substituent Feature Effect Impact on Activity
2-Phenylquinolin-8-amine derivativesSubstituents on the phenyl ringSteric HindranceImmunomodulation via antagonism of CpG oligodeoxynucleotides.
2-Phenylquinoline NorA inhibitorsBulky groups on side-chain nitrogenSteric Hindrance/Reduced NucleophilicityComplete loss of inhibitory activity. researchgate.net
4-Aminoquinoline derivativesSubstitutions at the 3-position of a piperazine ringStereospecific Steric EffectBeneficial for α(2C)-adrenoceptor affinity and potency. nih.gov
Quinoline-2-carboxamidesAnilide substituentsElectronic (Hammett's σ)Affects biological activity. nih.govmdpi.com
8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chlorideElectron-withdrawing groupsElectronicStabilizes the carbonyl chloride group.
C-2-substituted quinolinesVarious substituentsElectronicSignificantly impacts anticancer activity. orientjchem.org

Computational Approaches to SAR and Activity Prediction

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools in the study of this compound derivatives. These approaches facilitate the prediction of biological activity and provide insights into the molecular interactions that govern efficacy, thereby guiding the design of more potent and selective compounds.

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This allows for the prediction of the activity of novel, unsynthesized compounds. For example, QSAR studies have been applied to 4-Methyl-2-(4-substituted phenyl)quinoline derivatives to understand the relationship between their structural features and biological activity. asianpubs.org

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target receptor. This provides a detailed view of the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, molecular docking studies of a potent tubulin polymerization inhibitor, a 2-aryl-trimethoxyquinoline derivative, helped to elucidate its possible mode of interaction within the colchicine-binding site of tubulin. nih.gov Similarly, docking studies of imidazo[4,5-c]quinoline-based kinase inhibitors suggested that the nitrogen atom of a quinoline substituent could play an important role in binding to specific amino acid residues in the target kinase. acs.org

Computational studies on compounds analogous to 8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride using Density Functional Theory (DFT) have suggested that the positions of substituents can alter the HOMO-LUMO gaps, which in turn affects the electrophilicity of the molecule. Furthermore, computer simulations have been instrumental in revealing that the electronic and steric characteristics of substituents at the C-2 position of quinoline derivatives can significantly impact their anticancer activity. orientjchem.org

The following table highlights the application of computational methods in the SAR studies of quinoline derivatives.

Computational Method Derivative Class Application Key Insights
QSAR4-Methyl-2-(4-substituted phenyl)quinolinesPredict biological activity based on structureElucidate the relationship between structural features and activity. asianpubs.org
Molecular Docking2-Aryl-trimethoxyquinolinesPredict binding mode to tubulinIdentified possible interactions within the colchicine-binding site. nih.gov
Molecular DockingImidazo[4,5-c]quinoline-based kinase inhibitorsPredict binding to target kinaseSuggested the importance of a quinoline nitrogen for binding. acs.org
DFTAnalogues of 8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chlorideAnalyze electronic propertiesShowed that substituent positions affect HOMO-LUMO gaps and electrophilicity.
Computer SimulationsC-2-substituted quinolinesAnalyze steric and electronic effectsRevealed significant impact of substituent characteristics on anticancer activity. orientjchem.org

Applications in Material Science

Development of Specialty Chemicals and Functional Materials

The 2-(3-Methylphenyl)quinoline moiety serves as a crucial intermediate in the synthesis of a variety of specialty chemicals and more complex functional materials. Its derivatives are valued as versatile building blocks in organic synthesis due to their ability to undergo various chemical transformations.

Research has demonstrated the utility of derivatives like 8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride as precursors in the production of other specialty chemicals. The carbonyl chloride group, for instance, is highly reactive and allows for the synthesis of a wide range of amides and esters through nucleophilic acyl substitution. Similarly, other derivatives are recognized for their value in organic synthesis and material science.

The synthesis of complex heterocyclic systems often incorporates the this compound structure. For example, 3-(3-Methylphenyl)-1H-azeto[2',1':2,3]pyrimido[4,5-b]quinoline-1,4(3H)-dione has been synthesized from a corresponding this compound derivative. researchgate.net This highlights the role of the core compound in creating novel ring systems, which can be explored for applications such as dyes and pigments. researchgate.net

The table below summarizes key derivatives of this compound that function as intermediates in the development of specialty materials.

Derivative NameKey Functional Group(s)Application/SignificanceReference(s)
8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chlorideCarbonyl chlorideIntermediate for pharmaceuticals, agrochemicals, and specialty materials.
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acidCarboxylic acidValued in organic synthesis and material science.
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic AcidChlorine, Carboxylic acidA candidate for kinase inhibition studies due to its electronic effects and hydrogen-bonding capacity.
3-(3-Methylphenyl)-1H-azeto[2',1':2,3]pyrimido[4,5-b]quinoline-1,4(3H)-dioneFused heterocyclic systemA novel, deeply colored compound with potential use in dyes and pigments. researchgate.net researchgate.net

Optical and Sensing Applications (e.g., Organic Light-Emitting Diodes (OLEDs), Chemosensors)

The inherent photophysical properties of the quinoline (B57606) scaffold make it a prime candidate for optical materials. Quinoline-based molecules are noted for their efficient electron-transporting properties, high photoluminescence quantum yields, and robust thermal and redox stability, which are critical features for high-tech devices like Organic Light-Emitting Diodes (OLEDs). mdpi.com

Derivatives of this compound have been specifically integrated into OLEDs, particularly as parts of iridium(III) complexes used in phosphorescent OLEDs (PhOLEDs). For instance, an iridium complex incorporating a bis(4-methyl-2-(3,5-dimethylphenyl)quinoline) ligand, which is structurally very similar to this compound, was used to construct a red-emitting PhOLED. mdpi.com In another study, a red OLED with a maximum external quantum efficiency (EQE) of 28.6% was fabricated using an iridium complex, bis(2-(3,5-dimethylphenyl)quinoline-C2,N′)(acetylacetonato)-iridium(III). mdpi.com These complexes act as phosphorescent emitters, which are crucial for achieving high efficiency in OLEDs by harvesting both singlet and triplet excitons. mdpi.com

Furthermore, the structural framework of this compound is beneficial for charge transport materials within OLEDs. A related derivative, 1-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxaldehyde-1,1′-diphenylhydrazone, was found to possess excellent hole transport properties, making it suitable for use in optoelectronic devices. researchgate.net

Beyond light emission, related structures have been explored for sensing applications. The quinoxaline (B1680401) core, which is structurally analogous to quinoline, has been used in the development of chemosensors. N,N-Dimethylquinoxalin-2-amine, for example, is explored as a component in chemosensors due to its unique structure that allows for selective binding with various analytes, which is valuable for detecting environmental pollutants and biological markers. This suggests a potential pathway for developing this compound-based chemosensors.

The table below details specific research findings on the optical applications of this compound derivatives.

Derivative/ComplexApplicationKey FindingReference(s)
(bis(4-methyl-2-(3,5-dimethylphenyl)quinoline))Ir(III)(tetramethylheptadionate)Red-emitting Phosphorescent OLEDUsed as a red phosphor in an interface exciplex architecture to enhance the energy transfer process. mdpi.com mdpi.com
bis(2-(3,5-dimethylphenyl)quinoline-C2,N′)(acetylacetonato)-iridium(III)Red Phosphorescent OLEDAchieved a maximum External Quantum Efficiency (EQE) of 28.6% with increased device lifetime. mdpi.com mdpi.com
1-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxaldehyde-1,1′-diphenylhydrazoneOptoelectronics (Hole Transport)Demonstrated excellent hole transport properties. researchgate.net researchgate.net

Integration into Conducting Polymers and Photoelectrical Devices

Conducting polymers are a class of organic materials that possess electrical properties similar to metals while retaining the processing advantages of polymers. mdpi.com The integration of functional units like this compound into polymeric structures is a key strategy for developing new materials for electronics and photoelectrical devices.

The quinoline scaffold itself is frequently utilized as an electron-accepting component in light-harvesting systems and possesses highly efficient electron-transporting properties. mdpi.com These characteristics are fundamental for applications in photoelectrical devices, such as photovoltaic cells, where efficient charge separation and transport are required. riverlandtrading.com The use of 2-Methylquinoline (B7769805), a closely related compound, in the synthesis of organic semiconductors and conducting polymers for electronic devices and photovoltaic cells highlights the potential of the quinoline core in this field. riverlandtrading.com

The charge transport capabilities of this compound derivatives are crucial for their role in these devices. As mentioned previously, specific derivatives have been identified as excellent hole transport materials, a critical function in the layered structure of many photoelectrical devices, including OLEDs and solar cells. researchgate.net The ability to engineer molecules with specific charge-carrying properties (either hole-transporting or electron-transporting) is essential for optimizing device performance. The delocalized π-system of the quinoline ring, modified by the electronic effects of the methylphenyl substituent, allows for the tuning of these properties. mdpi.com

While direct polymerization of this compound is not widely reported, its incorporation as a substituent or a key building block in larger conjugated systems or as a dopant in polymer matrices represents a viable strategy for creating functional photoelectrical materials. kulturkaufhaus.de

Advanced Analytical Techniques for 2 3 Methylphenyl Quinoline Analysis

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis and Structure Confirmation

Hyphenated techniques are powerful tools for the analysis of complex mixtures, providing both separation of components and their individual identification. Current time information in Bangalore, IN. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of quinoline (B57606) derivatives like 2-(3-Methylphenyl)quinoline.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. jfda-online.com For volatile and thermally stable compounds like this compound, GC-MS is an ideal analytical choice. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, after which the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. jfda-online.com

In the analysis of quinoline compounds, the selection of the GC column and temperature programming is critical. For instance, in the GC-MS analysis of indole (B1671886) alkaloids, a class of compounds related to quinolines, a capillary column such as the HP-5MS (30 m × 0.25 mm; film thickness 0.25 µm) is often employed. notulaebotanicae.ro The injector and transfer line temperatures are typically maintained at elevated temperatures, for example, 280 °C, to ensure the efficient transfer of the analyte to the mass spectrometer. notulaebotanicae.ro The mass spectra of quinoline derivatives often show a prominent molecular ion peak, which is crucial for determining the molecular weight. For example, the structurally similar compound 2-methylquinoline (B7769805) shows a distinct molecular ion peak in its mass spectrum. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for the analysis of less volatile or thermally labile compounds that are not amenable to GC-MS. In the context of quinoline derivatives, LC-MS has been extensively used for characterization and quantification. researchgate.netchula.ac.thmums.ac.ir

The choice of the HPLC column and mobile phase is crucial for achieving good separation. For quinoline derivatives, reversed-phase columns like C18 are commonly used. nih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound and confirm its identity. rsc.orgpublish.csiro.au For instance, the high-resolution mass spectrum of 2-p-tolylquinoline, a structural isomer of this compound, has been used to confirm its elemental composition. rsc.org

The following table summarizes typical instrumentation and conditions that can be applied for the analysis of this compound and related compounds.

Technique Instrumentation Typical Parameters Application
GC-MS Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap)Column: Capillary column (e.g., HP-5MS) Injector Temp: 250-280 °C Carrier Gas: Helium Ionization: Electron Ionization (EI)Analysis of volatile and thermally stable compounds in complex mixtures; structural elucidation based on fragmentation patterns.
LC-MS High-performance liquid chromatograph coupled to a mass spectrometer (e.g., IT-TOF, Orbitrap)Column: Reversed-phase (e.g., C18) Mobile Phase: Gradient of water and acetonitrile/methanol with acid modifier Ionization: Electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI)Analysis of a wide range of compounds, including less volatile and thermally labile ones; accurate mass measurements for formula determination.

Quantitative and Qualitative Detection Methodologies in Research Contexts

In research settings, both the qualitative detection (identification) and quantitative determination (measurement of concentration) of this compound are of significant interest.

Qualitative Detection and Structural Characterization

The definitive identification of this compound relies on a combination of chromatographic and spectroscopic techniques. The retention time in a chromatographic separation (GC or LC) provides the initial evidence for the presence of the compound. However, for unambiguous identification, spectroscopic data is essential.

Mass spectrometry provides the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high confidence. rsc.org For example, the calculated mass for the protonated molecule of the related compound 2-p-tolylquinoline ([M+H]⁺) is 220.1121, with the found mass being 220.1125, confirming the formula C₁₆H₁₃N. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is another critical tool for structure elucidation. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the substitution pattern on the quinoline and phenyl rings. rsc.org

Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in the molecule. mdpi.com

The following table presents characterization data for compounds structurally related to this compound, which can be used as a reference for its identification.

Compound Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) Reference
2-p-tolylquinoline79-812.41 (s, 3H), 7.31 (d, J=8.0 Hz, 2H), 7.48 (t, J=7.4 Hz, 1H), 7.70 (t, J=7.6 Hz, 1H), 7.78 (d, J=8.0 Hz, 1H), 7.82 (d, J=8.4 Hz, 1H), 8.06 (d, J=8.0 Hz, 2H), 8.16 (d, J=8.4 Hz, 2H)21.3, 118.9, 126.1, 127.1, 127.4, 129.6, 129.7, 136.8, 136.9, 139.4, 148.3, 157.3[M+H]⁺: 220.1121 (calc.), 220.1125 (found) rsc.org
N-(3-Methylphenyl)quinoline-2-carboxamide82-83Not reportedNot reportedNot reported mdpi.com

Quantitative Analysis

For quantitative analysis, a calibration curve is typically constructed using standards of known concentrations of this compound. The response of the detector (e.g., the peak area in the chromatogram) is plotted against the concentration of the standards. The concentration of the analyte in an unknown sample can then be determined by measuring its response and interpolating from the calibration curve.

The choice of detector is crucial for achieving the desired sensitivity and selectivity. Mass spectrometers operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode offer very high selectivity and sensitivity, allowing for the quantification of trace amounts of the analyte even in complex matrices. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, which reduces background noise and improves the signal-to-noise ratio. MRM, typically used with tandem mass spectrometry (MS/MS), involves the selection of a precursor ion, its fragmentation, and the detection of a specific product ion, providing even greater specificity.

The purity of synthesized quinoline derivatives is often confirmed to be higher than 95% through analytical HPLC, which is a prerequisite for their use as analytical standards. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.